LY 2087101

概要

準備方法

合成経路と反応条件

LY 2087101 の合成には、2-アミノ-5-ケトチアゾールと4-フルオロアニリンおよび3-チェニルメタノンを特定の条件下で反応させることが含まれます。 反応は通常、ジメチルスルホキシド (DMSO) などの溶媒を必要とし、目的の生成物の形成を促進するために高温で行われます .

工業生産方法

This compound の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が保証されます。 化合物はその後、高性能液体クロマトグラフィー (HPLC) などの技術を使用して精製され、≥98% の純度が達成されます .

化学反応の分析

反応の種類

LY 2087101 は、チアゾール環やチェニル環などの反応性官能基の存在により、主に置換反応を起こします。これらの反応は、さまざまな試薬と条件によって促進することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロゲン化剤と求核剤が含まれます。

酸化と還元反応: それほど一般的ではありませんが、this compound は特定の条件下で酸化と還元反応を起こす可能性があります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ハロゲン化剤による置換反応は、this compound のハロゲン化誘導体の形成につながる可能性があります .

科学研究への応用

This compound は、特に化学、生物学、医学の分野で、幅広い科学研究への応用があります。

科学的研究の応用

Cognitive Enhancement

Research indicates that LY 2087101 may improve cognitive function through its action on α7 nAChRs. Studies have shown that positive allosteric modulation of these receptors can enhance synaptic plasticity and improve memory performance in animal models. For instance, a study demonstrated that administration of this compound led to enhanced dopamine neuron firing in the ventral tegmental area, which is associated with reward and cognition .

Treatment of Neurodegenerative Diseases

Given its ability to potentiate cholinergic signaling, this compound is being investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of α7 nAChRs may help mitigate cognitive decline associated with these conditions. A study highlighted that compounds like this compound could be effective in reversing cognitive deficits in models of Alzheimer's disease by enhancing cholinergic neurotransmission .

Pain Management

This compound has also been explored for its analgesic properties. Research suggests that modulation of nAChRs can influence pain pathways, potentially offering a new avenue for pain management therapies. The compound's ability to affect receptor dynamics may lead to reduced pain perception and improved analgesic efficacy when used in combination with other pain medications .

Comparative Analysis with Other Modulators

To understand the unique properties of this compound, it is essential to compare it with other known positive allosteric modulators like PNU-120596. The following table summarizes key differences:

| Feature | This compound | PNU-120596 |

|---|---|---|

| Selectivity | Less selective for α7 | More selective for α7 |

| Effect on Peak Current | Potentiates peak current | Affects both peak and kinetics |

| Desensitization Facilitation | Minimal | Significant |

| Binding Site | Transmembrane region | Similar transmembrane site |

Case Study 1: Cognitive Enhancement in Animal Models

In a controlled experiment, rats treated with this compound showed significant improvements in memory tasks compared to control groups. The study measured performance using a Morris water maze, demonstrating enhanced spatial learning and memory retention attributed to increased cholinergic activity .

Case Study 2: Neuroprotection in Alzheimer's Models

Another study investigated the effects of this compound on transgenic mouse models of Alzheimer's disease. Results indicated that treatment with this compound resulted in decreased amyloid plaque formation and improved cognitive performance on behavioral tests, suggesting potential neuroprotective effects against Alzheimer's pathology .

作用機序

LY 2087101 は、ニコチン性アセチルコリン受容体の膜貫通領域内のアロステリック部位に結合することにより効果を発揮します。この結合は、アゴニスト誘発応答を増強することにより、α7 および α4β2 ニコチン性アセチルコリン受容体の活性を強化します。 この化合物は、α3β4 サブタイプの受容体の活性には影響を与えません .

類似化合物との比較

類似化合物

PNU-120596: α7 ニコチン性アセチルコリン受容体の別のアロステリック増強剤.

PNU-282987: α7 ニコチン性アセチルコリン受容体の選択的アゴニスト.

リスペリドン: ニコチン性アセチルコリン受容体とも相互作用する抗精神病薬.

LY 2087101 の独自性

This compound は、α3β4 サブタイプの受容体には影響を与えずに、α7 および α4β2 ニコチン性アセチルコリン受容体を選択的に増強するという点で独特です。 この選択性は、さまざまな生物学的プロセスや潜在的な治療応用におけるこれらの受容体サブタイプの特定の役割を研究するための貴重なツールとなります .

生物活性

LY 2087101 is a compound recognized for its role as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7, α4β2, and α4β4 subtypes. Its biological activity has been extensively studied, revealing insights into its mechanisms of action, effects on receptor function, and potential therapeutic applications.

This compound enhances the activity of nAChRs by binding to an allosteric site within the transmembrane region of the receptor. This binding results in potentiation of agonist-evoked responses, although it is less selective for α7 nAChRs compared to other PAMs like PNU-120596. Research indicates that while this compound increases the peak current response elicited by agonists, it has minimal effects on the kinetics of these responses, characteristic of type I PAMs .

Key Findings:

- Binding Site : The binding site for this compound has been localized to transmembrane domains of the α7 subunit, suggesting a shared mechanism with other allosteric modulators .

- Potentiation Profile : Studies have shown that this compound can potentiate responses in various experimental settings, although its maximal effect is lower than that observed with PNU-120596 .

Comparative Activity with Other Compounds

The biological activity of this compound can be compared to other known PAMs. The following table summarizes the effects of various PAMs on nAChR subtypes:

Case Studies and Experimental Evidence

Research has demonstrated the efficacy of this compound in various behavioral paradigms and models. For instance:

- Auditory Gating : In studies involving auditory gating tasks in rats, this compound showed positive effects similar to those observed with other PAMs, enhancing pre-attentional processing .

- Memory Tasks : In spatial learning and memory tasks, this compound exhibited potential benefits, suggesting its role in cognitive enhancement .

Implications for Therapeutic Use

The modulation of nAChRs by compounds like this compound has significant implications for treating neurological disorders. Its ability to enhance cholinergic signaling may be beneficial in conditions such as Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent.

Potential Applications:

- Cognitive Enhancement : Due to its effects on memory and attention, this compound may serve as a candidate for cognitive enhancement therapies.

- Neuroprotection : The compound's action on nAChRs could provide neuroprotective benefits against neurodegenerative processes.

特性

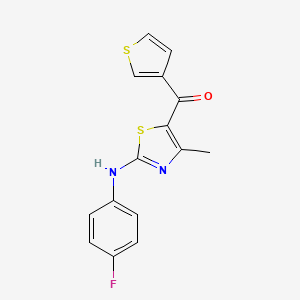

IUPAC Name |

[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAMDZVDNYENPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913186-74-0 | |

| Record name | LY 2087101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。